molecular formula C42H76CaN2O6 B13391578 Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt

Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt

Cat. No.: B13391578
M. Wt: 745.1 g/mol
InChI Key: YUYLGIXKGUIIBR-UHFFFAOYSA-L
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Description

Oleylsarcosine, calcium salt is a derivative of oleic acid and sarcosine (N-methylglycine). It is commonly used as a surfactant and corrosion inhibitor due to its amphiphilic nature, which allows it to interact with both water and oil phases . This compound is particularly valued in personal care products and industrial applications for its mildness and effectiveness.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Oleylsarcosine can undergo oxidation reactions, particularly at the double bond in the oleic acid moiety.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Oleylsarcosine can participate in substitution reactions, especially at the amide and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.

Major Products:

  • The major products of these reactions include various derivatives of oleylsarcosine, such as hydroxylated, hydrogenated, and substituted forms, which can have different properties and applications.

Scientific Research Applications

Oleylsarcosine, calcium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oleylsarcosine, calcium salt involves its interaction with polar and charged surfaces, forming chelate-like structures. This interaction is primarily due to the sarcosine head group, which allows the compound to adsorb onto surfaces and provide protective or functional properties . The molecular targets include metal surfaces and biological membranes, where it can exert its effects by forming stable complexes.

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C42H76CaN2O6

Molecular Weight

745.1 g/mol

IUPAC Name

calcium;2-[methyl(octadec-9-enoyl)amino]acetate

InChI

InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2

InChI Key

YUYLGIXKGUIIBR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2]

Origin of Product

United States

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